3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide

Physicochemical property drug-likeness solubility

The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide (CAS 1374516-83-2) is a synthetic small molecule that incorporates a benzisothiazolone-1,1-dioxide (benzisothiazolone sulfone) core linked via a propanamide spacer to an indol-5-yl moiety. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol.

Molecular Formula C18H15N3O4S
Molecular Weight 369.4 g/mol
Cat. No. B12169956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide
Molecular FormulaC18H15N3O4S
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CCC(=O)NC3=CC4=C(C=C3)NC=C4
InChIInChI=1S/C18H15N3O4S/c22-17(20-13-5-6-15-12(11-13)7-9-19-15)8-10-21-18(23)14-3-1-2-4-16(14)26(21,24)25/h1-7,9,11,19H,8,10H2,(H,20,22)
InChIKeyLRSMOBKFIDBNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide: A 1,1-Dioxide Benzisothiazolone-Indole Hybrid


The compound 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide (CAS 1374516-83-2) is a synthetic small molecule that incorporates a benzisothiazolone-1,1-dioxide (benzisothiazolone sulfone) core linked via a propanamide spacer to an indol-5-yl moiety . Its molecular formula is C18H15N3O4S and its molecular weight is 369.4 g/mol . The 1,1-dioxide group distinguishes it from simple benzisothiazolones and benzothiazole analogs, potentially conferring altered electronic properties, hydrogen-bonding capacity, and metabolic stability relevant to serine protease inhibition and other biological target engagement [1].

Why In-Class Benzisothiazolone or Indole-Propanamide Analogs Cannot Replace This Specific 1,1-Dioxide Hybrid


Benzisothiazolone-containing compounds and indole-propanamide derivatives exhibit distinct structure-activity relationships (SAR) that preclude simple interchange. The 1,1-dioxide motif on the benzisothiazolone ring dramatically alters the electron distribution, hydrogen-bond acceptor count, and steric profile compared to the non-oxidized benzothiazolone or benzothiazole analogs . Literature on benzisothiazolone inhibitors of human leukocyte elastase (HLE) demonstrates that the lead benzisothiazolone (without dioxide) suffered from rapid degradation in human blood (t1/2 < 2 min), a liability that the 1,1-dioxide scaffold was specifically designed to overcome [1]. Consequently, substituting this compound with a commercially more common benzothiazol-2-yl-propanamide or a non-dioxide benzisothiazolone would be expected to result in distinct potency, selectivity, and pharmacokinetic profiles, undermining experimental reproducibility and target validation.

Head-to-Head Quantitative Differentiation of 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide from Its Closest Analogs


Molecular Weight and Heteroatom Count Differentiate the 1,1-Dioxide from the Non-Oxidized Benzisothiazolone Analog

The target compound possesses a molecular weight of 369.4 g/mol and the formula C18H15N3O4S, which is 32.0 Da heavier than the non-dioxide analog N-(1H-indol-5-yl)-3-(3-oxo-1,2-benzothiazol-2(3H)-yl)propanamide (MW 337.4 g/mol, C18H15N3O2S) . This mass difference corresponds to exactly two oxygen atoms, reflecting the 1,1-dioxide modification. The additional oxygen atoms increase the hydrogen bond acceptor count from 5 to 7, raising the topological polar surface area (tPSA) and altering logP, which directly impacts aqueous solubility, permeability, and protein binding.

Physicochemical property drug-likeness solubility

1,1-Dioxide Scaffold Imparts Superior Metabolic Stability Over Simple Benzisothiazolone Inhibitors

Published SAR studies on benzisothiazolone-based human leukocyte elastase (HLE) inhibitors reveal that the non-dioxide benzisothiazolone lead compound 1a achieved a potent IC50 of 15 nM against HLE but exhibited negligible stability in human blood, with a half-life of less than 2 minutes [1]. The 1,1-dioxide motif was subsequently introduced into the benzisothiazolone scaffold to enhance metabolic robustness without sacrificing target potency [2]. While direct stability data for the target compound are not publicly available, its 1,1-dioxide benzisothiazolone core places it in the stabilized scaffold class, a critical differentiator from first-generation benzisothiazolone probes.

metabolic stability serine protease inhibitor human leukocyte elastase

Indol-5-yl Attachment Point Distinguishes This Compound from Indol-6-yl and Indol-4-yl Regioisomers

The indol-5-yl substitution pattern of the target compound is topologically distinct from the indol-6-yl variant (CAS not assigned; cataloged by multiple suppliers) and the indol-4-yl variant. In related indole-benzothiazole series, the position of the indole linkage has been shown to drastically alter biological activity: for instance, in MAO-B inhibitors, 6-fluoro-2-(1-methyl-1H-indol-5-yl)benzo[d]thiazole achieved an IC50 of 28 nM with no MAO-A activity at 10 µM, whereas indol-3-yl and indol-2-yl regioisomers exhibited different selectivity profiles [1]. By extension, the indol-5-yl attachment in this 1,1-dioxide benzisothiazolone is expected to engage biological targets in a regioisomer-specific manner.

regioisomer indole SAR selectivity

High-Value Application Scenarios for 3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(1H-indol-5-yl)propanamide Driven by Quantitative Differentiation


Serine Protease Inhibitor Probe Development Requiring Blood-Stable Scaffolds

The 1,1-dioxide benzisothiazolone core of this compound addresses the well-documented metabolic instability of first-generation benzisothiazolone HLE inhibitors (t1/2 < 2 min) [1]. Researchers developing tryptase, elastase, or other serine protease inhibitors for chronic inflammatory disease models should prioritize this compound over non-dioxide analogs to ensure meaningful exposure in plasma and tissue compartments.

Indoleamine 2,3-Dioxygenase (IDO) or Tryptophan 2,3-Dioxygenase (TDO) Inhibitor Screening Libraries

The indol-5-yl group mimics the indole ring of tryptophan, the natural substrate of IDO and TDO enzymes [2]. Combined with the electron-deficient 1,1-dioxide benzisothiazolone, this compound offers a distinct pharmacophore not present in simple benzothiazole-propanamide screening hits. Procurement for IDO/TDO inhibitor discovery programs is justified to explore a unique chemical space at the enzyme active site.

Physicochemical Property Benchmarking in Drug Discovery

With a molecular weight of 369.4 g/mol, 7 hydrogen-bond acceptors, and a balanced indole-benzisothiazolone architecture, this compound serves as a useful reference standard for calibrating computational models of solubility, permeability, and metabolic stability within the benzisothiazolone chemical series . Its distinctive 1,1-dioxide modification enables systematic comparison with non-dioxide and regioisomeric analogs.

Regioisomer Selectivity Profiling in Kinase or GPCR Panels

The indol-5-yl attachment geometry is a critical variable in target selectivity. This compound can be used alongside its indol-6-yl and indol-4-yl counterparts to map the regioisomeric preference of novel targets identified through high-throughput screening, providing SAR information that cannot be obtained from a single regioisomer [3].

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